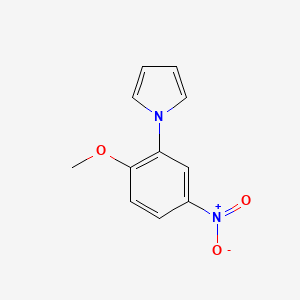

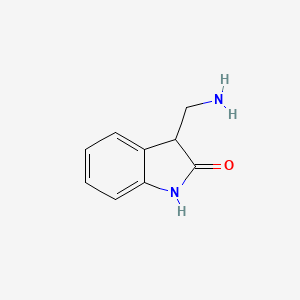

5-Amino-2-morpholinobenzenecarboxylic acid

説明

5-Amino-2-morpholinobenzenecarboxylic acid (5-AMMBC) is an organic compound belonging to the family of aminocarboxylic acids. It is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and other organic chemicals. 5-AMMBC has been extensively studied due to its versatile reactivity and potential applications in various fields. This article provides an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-AMMBC.

科学的研究の応用

Synthesis of Optically Active Compounds

5-Amino-2-morpholinobenzenecarboxylic acid has been used in the synthesis of optically active compounds. For example, it is involved in the preparation of optically active 2,5-morpholinediones, which are precursors for poly(depsipeptides) and copolymers containing depsipeptide repeating units. This process typically involves multiple steps, including condensation, esterification, and cyclization, highlighting its versatility in organic synthesis (Joerres, Keul, & Höcker, 1998).

Novel Morpholine Derivatives

The compound also plays a role in the synthesis of novel morpholine derivatives. A study reported the one-pot synthesis of 3-substituted morpholin-2-one-5-carboxamide derivatives using glycolaldehyde dimer with alpha-amino acids and isocyanides (Kim et al., 2001). This approach demonstrates the compound's potential in creating diverse chemical structures.

Involvement in Diels-Alder Reactions

This compound has been involved in Diels-Alder reactions. The compound undergoes cycloaddition with dienophiles to afford ring-opened cycloadducts, which can be dehydrated to produce polysubstituted anilines. This process is characterized by high regioselectivity and efficiency, making it valuable in the synthesis of complex organic molecules (Padwa, Dimitroff, Waterson, & Wu, 1997).

Biodegradable Polyesteramides

The compound is instrumental in synthesizing biodegradable polyesteramides with pendant functional groups. Morpholine-2,5-dione derivatives, a related class, have been used to prepare polyesteramides by ring-opening copolymerization, which can have applications in biomedical and environmental fields (Veld, Dijkstra, & Feijen, 1992).

Synthesis of Compact Modules for Medicinal Chemistry

The compound contributes to the efficient synthesis of morpholine amino acids, which serve as compact modules in medicinal chemistry. These molecules can modulate the physicochemical and pharmacokinetic properties of drug candidates, indicating its potential in drug development and synthesis (Kou et al., 2017).

Enantiopure Fmoc-Protected Morpholine Carboxylic Acid

The chemical is also used in synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid, indicating its utility in peptidomimetic chemistry and solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Drug Delivery Systems

Research on 5-aminosalicylic acid adsorption by halloysite, a mesoporous polymorph of kaolin, suggests the compound's potential in designing drug delivery systems. The adsorption process of 5-ASA onto halloysite indicates the feasibility of using this compound in targeted drug delivery (Viseras et al., 2008).

特性

IUPAC Name |

5-amino-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGJRPHMWRRIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346636 | |

| Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65989-45-9 | |

| Record name | 5-amino-2-morpholinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

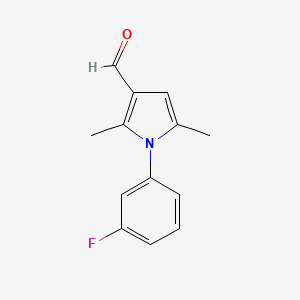

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)